1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of fluorine atoms and trifluoromethyl groups, which impart unique chemical and physical properties. The compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and chemical reactivity .
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl groups. These groups can form strong interactions with biological molecules, affecting their function. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other fluorinated pyrazolopyridines and trifluoromethylated compounds. Similar compounds include:
- 2,3,4,5-tetrafluoropyridine
- 3-trifluoromethyl-1,2,4-triazole
- 4-trifluoromethylpyridine
These compounds share some chemical properties due to the presence of fluorine atoms but differ in their specific structures and reactivities. The unique combination of fluorine atoms and trifluoromethyl groups in this compound imparts distinct properties that make it valuable for specific applications .
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F7N3/c1-7-12-10(14(17,18)19)6-11(15(20,21)22)23-13(12)25(24-7)9-4-2-3-8(16)5-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCGKCFMPUSICK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136666 | |
Record name | 1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866142-69-0 | |
Record name | 1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866142-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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